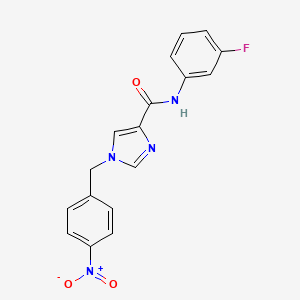

N-(3-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13FN4O3/c18-13-2-1-3-14(8-13)20-17(23)16-10-21(11-19-16)9-12-4-6-15(7-5-12)22(24)25/h1-8,10-11H,9H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQKXDZFJHDWZRX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CN(C=N2)CC3=CC=C(C=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13FN4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article reviews its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : CHFNO

- Molecular Weight : 251.24 g/mol

The presence of the fluorine atom and nitro group in its structure suggests potential interactions with biological targets, enhancing its pharmacological profile.

Research indicates that the imidazole ring in this compound can interact with various biological targets, particularly enzymes and receptors involved in critical physiological processes. Imidazole derivatives are known to exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that imidazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity.

- Anticancer Properties : Some imidazole derivatives have been reported to induce apoptosis in cancer cells by activating specific signaling pathways.

- GABA-A Receptor Modulation : Similar compounds have been identified as positive allosteric modulators (PAMs) of GABA-A receptors, suggesting potential neuroactive properties .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be influenced by modifications to its structure. For instance:

- Fluorination : The introduction of fluorine at the 3-position of the phenyl ring has been associated with enhanced metabolic stability and increased binding affinity to target proteins.

- Nitro Group : The presence of a nitro group at the 4-position on the benzyl moiety may enhance electron-withdrawing properties, affecting the compound's reactivity and interactions with biological macromolecules.

Research Findings and Case Studies

Recent studies have explored the biological activity of related imidazole compounds. For example:

- Metabolic Stability : In a comparative study, certain imidazole derivatives exhibited significantly higher metabolic stability in human liver microsomes compared to traditional drugs like alpidem. This suggests that structural modifications, such as those present in this compound, may lead to improved pharmacokinetic profiles .

- Antitumor Activity : A study demonstrated that similar compounds could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis. The mechanism was linked to modulation of signaling pathways associated with cell survival .

- Neuropharmacological Effects : Compounds structurally similar to this compound have shown promise as GABA-A receptor PAMs, which could be beneficial in treating anxiety disorders and other neurological conditions .

Data Summary

| Property/Activity | Findings/Notes |

|---|---|

| Molecular Weight | 251.24 g/mol |

| Antimicrobial Activity | Effective against various bacterial strains |

| Anticancer Properties | Induces apoptosis in cancer cell lines |

| GABA-A Receptor Modulation | Potential PAM activity observed |

| Metabolic Stability | Higher stability compared to traditional drugs |

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table summarizes key structural and physicochemical differences between N-(3-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide and related compounds from the evidence:

Key Observations:

Substituent Effects: The 4-nitrobenzyl group in the target compound contrasts with the 3-fluorobenzamido-benzyl group in . Nitro groups are stronger electron-withdrawing groups than halogens, which may alter electronic distribution and binding affinity in biological targets. Fluorine Position: The 3-fluorophenyl group in the target vs.

Molecular Weight and Complexity :

- The target compound (~369 g/mol) is smaller than the benzamido-benzyl analog (432.4 g/mol) , suggesting differences in solubility and bioavailability.

Functional Group Diversity :

- The amide linkages in and introduce hydrogen-bonding capacity, whereas the nitro group in the target compound may favor π-π stacking or redox reactivity.

Crystallographic and Structural Validation Considerations

The SHELX software suite and modern validation tools are critical for resolving imidazole-carboxamide structures. For example:

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed for N-(3-fluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions:

Nitrobenzylation : React 1H-imidazole-4-carboxamide with 4-nitrobenzyl bromide under basic conditions (e.g., K₂CO₃ in DMF) to introduce the nitrobenzyl group.

Coupling with 3-fluorophenylamine : Use carbodiimide-mediated coupling (EDC/HOBt) or nucleophilic substitution to attach the 3-fluorophenyl moiety.

- Key Characterization: Monitor reaction progress via TLC and purify intermediates via column chromatography. Final product purity is confirmed by HPLC (>98%) .

Q. How is the compound structurally characterized post-synthesis?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (DMSO-d₆ or CDCl₃) resolves aromatic protons (δ 7.5–8.5 ppm) and nitro/fluorine substituents. UV-Vis (λmax ~270–300 nm) confirms π-conjugation.

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ ~341.1 g/mol, calculated for C₁₇H₁₄FN₄O₃).

- Crystallography : Single-crystal X-ray diffraction (using SHELX software) resolves 3D structure but requires high-quality crystals .

Q. What preliminary biological screening assays are recommended for this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases, phosphatases, or proteases (IC₅₀ determination via fluorescence-based assays).

- Cellular Activity : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and anti-inflammatory potential (LPS-induced TNF-α suppression in macrophages).

- Reference Models: Similar imidazole-carboxamides show activity in CNS disorders, suggesting prioritization of neurological targets .

Advanced Questions

Q. How can researchers resolve contradictions in observed bioactivity across studies?

- Methodological Answer :

Standardize Assay Conditions : Control variables like solvent (DMSO concentration ≤0.1%), pH, and incubation time.

Metabolic Stability : Assess hepatic microsomal stability (e.g., rat/human liver microsomes) to identify pharmacokinetic discrepancies.

Structural Analog Comparison : Synthesize derivatives (e.g., replacing nitrobenzyl with methylbenzyl) to isolate pharmacophore contributions.

- Case Study: mGlu2 receptor potentiators (e.g., THIIC) show assay-dependent efficacy; orthogonal assays (e.g., cAMP vs. calcium flux) clarify mechanism .

Q. What computational strategies support SAR studies for this compound?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to model interactions with target proteins (e.g., kinases, GPCRs). Focus on imidazole’s hydrogen-bonding and nitro group’s electron-withdrawing effects.

- QSAR Modeling : Train models with bioactivity data from analogs (e.g., triazole-carboxamides) to predict logP, pIC₅₀, and solubility.

- Validation: Cross-check predictions with experimental IC₅₀ values and crystallographic data (if available) .

Q. How can crystallographic twinning or poor diffraction quality be addressed for this compound?

- Methodological Answer :

Crystal Optimization : Screen crystallization conditions (e.g., vapor diffusion with PEG 4000) and additives (e.g., glycerol).

Data Processing : Use SHELXD for twin resolution and SHELXL for refinement. Apply TWINLAW commands for detwinning.

Validation : Check R-factors (<0.05 for high-resolution datasets) and Ramachandran plots (≥90% residues in favored regions).

- Note: SHELX’s robustness in handling twinned data makes it ideal for small-molecule crystallography .

Key Research Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.